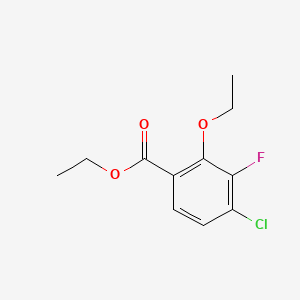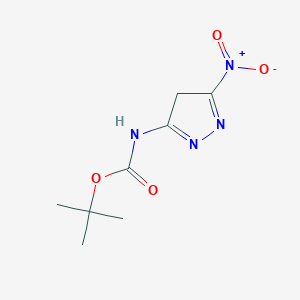
Tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a nitro group, and a carbamate group attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate typically involves a multi-step process. One common method is the condensation of 3-aminopyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
化学反応の分析
Types of Reactions
Tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-amino-4H-pyrazol-3-YL)carbamate.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
類似化合物との比較
Similar Compounds
Tert-butyl (5-amino-4H-pyrazol-3-YL)carbamate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl (5-chloro-4H-pyrazol-3-YL)carbamate: Similar structure but with a chloro group instead of a nitro group.
Tert-butyl (5-methyl-4H-pyrazol-3-YL)carbamate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Tert-butyl (5-nitro-4H-pyrazol-3-YL)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making it a valuable compound for studying redox biology and developing redox-active drugs. Additionally, the combination of the nitro group with the carbamate and pyrazole moieties provides a versatile scaffold for the design of novel compounds with diverse applications .
特性
分子式 |
C8H12N4O4 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC名 |
tert-butyl N-(5-nitro-4H-pyrazol-3-yl)carbamate |
InChI |
InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)9-5-4-6(11-10-5)12(14)15/h4H2,1-3H3,(H,9,10,13) |
InChIキー |
RCLWQPSOWNOKJA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


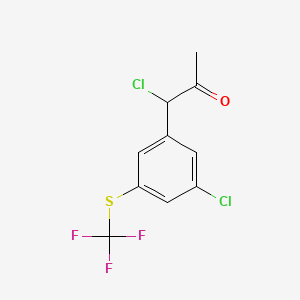
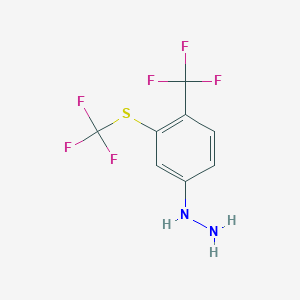
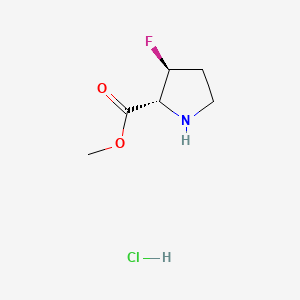

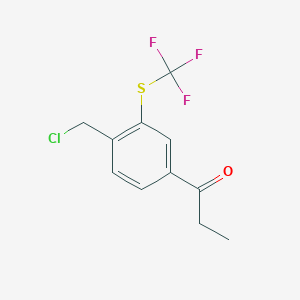
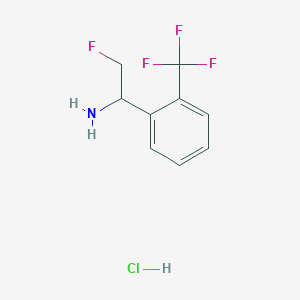
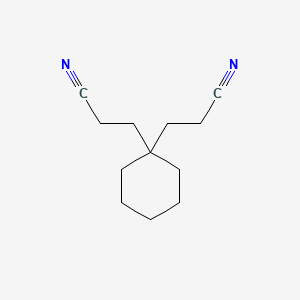
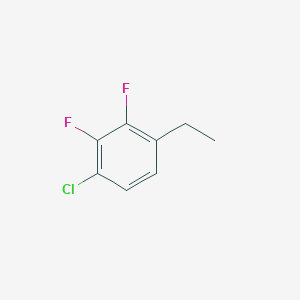




![(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)
